molecular formula C10H9ClFN3 B1426739 4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole CAS No. 1338655-97-2

4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole

Cat. No.: B1426739
CAS No.: 1338655-97-2
M. Wt: 225.65 g/mol
InChI Key: PUFXHQZGRBMISE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry and materials science. The 1,2,3-triazole core is a privileged scaffold in drug discovery, known for its metabolic stability and ability to participate in key molecular interactions. The presence of the 4-fluorophenyl substituent is a common feature in bioactive molecules, as it can influence a compound's electronic properties, metabolic profile, and binding affinity . The reactive chloromethyl group at the 4-position makes this compound an exceptionally valuable building block. It can undergo further functionalization through nucleophilic substitution reactions, such as with nitrogen nucleophiles, to create a diverse array of more complex derivatives . This allows researchers to efficiently build chemical libraries around the 1,2,3-triazole core for structure-activity relationship (SAR) studies. Primary Research Applications: Pharmaceutical Intermediate: This compound serves as a key synthetic precursor for the development of potential therapeutic agents. 1,2,3-Triazole derivatives are extensively investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antinociceptive properties . The structure is analogous to those used in the synthesis of compounds with potent anti-inflammatory and antinociceptive effects, which are believed to act via complex mechanisms involving opioid receptors and ion channels . Sensor and Materials Science: Functionalized 1,2,3-triazoles are prominent in developing optical chemical sensors. They can be designed to act as chemosensors for detecting toxic heavy metal ions, such as Hg²⁺, in aqueous environments, often exhibiting visible color changes for easy detection . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate precautions, considering its reactive chloromethyl functional group.

Properties

IUPAC Name

4-(chloromethyl)-1-(4-fluorophenyl)-5-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c1-7-10(6-11)13-14-15(7)9-4-2-8(12)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFXHQZGRBMISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. The reaction proceeds via the formation of a 1,2,3-triazole ring, with the chloromethyl and fluorophenyl groups being introduced through appropriate starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (–CH<sub>2</sub>Cl) group undergoes nucleophilic substitution reactions with a variety of nucleophiles, enabling functional group diversification.

Reaction Type Reagents/Conditions Products Yield Source
Amine substitutionEthylenediamine, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C4-(Aminomethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole78%
Thiol substitutionBenzyl mercaptan, Et<sub>3</sub>N, THF, rt4-(Benzylthio)methyl-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole82%
Hydroxide substitutionNaOH, H<sub>2</sub>O/EtOH, reflux4-(Hydroxymethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole85%

Key Insight : The reaction efficiency depends on the nucleophile’s strength and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance substitution rates.

Cross-Coupling Reactions

The triazole ring and fluorophenyl group facilitate metal-catalyzed cross-coupling reactions, enabling aryl–aryl bond formation.

Suzuki–Miyaura Coupling

Reaction with arylboronic acids under palladium catalysis:

Boronic Acid Catalyst System Product Yield Source
4-Methoxyphenylboronic acidPd(OAc)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, THF/H<sub>2</sub>O4-(Chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-aryl conjugate91%
3,5-Di(trifluoromethyl)phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, Cs<sub>2</sub>CO<sub>3</sub>, DMETrifluoromethyl-substituted analog63%

Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with boronic acid, and reductive elimination .

1,3-Dipolar Cycloaddition (Click Chemistry)

The triazole scaffold itself can be synthesized via copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC):

Azide Alkyne Conditions Yield Source
4-Azidomethyl derivativePropargyl alcoholCuI, Et<sub>3</sub>N, MeCN, rt76%
Benzyl azideTerminal alkyne derivativesCuSO<sub>4</sub>·5H<sub>2</sub>O, sodium ascorbate, H<sub>2</sub>O/t-BuOH89%

This reaction is stereospecific and regioselective, producing 1,4-disubstituted triazoles .

Condensation Reactions

The chloromethyl group participates in condensation with carbonyl compounds:

Reagent Conditions Product Yield Source
Indoline-2,3-dioneHCl, EtOH, reflux1-(4-Fluorophenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide88%
ThiosemicarbazideEtOH, ΔThiazole derivatives82–85%

Mechanism : Acid-catalyzed nucleophilic attack by hydrazide derivatives on the carbonyl group, followed by dehydration .

Halogen Exchange Reactions

The chloromethyl group can undergo halogen exchange under specific conditions:

Reagent Conditions Product Yield Source
KF, crown etherDMF, 120°C4-(Fluoromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole68%
NaI, acetoneReflux4-(Iodomethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole72%

Biological Activity Modulation

Derivatives synthesized from these reactions show enhanced bioactivity:

  • Anticancer activity : Thiazole conjugates (e.g., compound 4b ) inhibit cancer cell lines (IC<sub>50</sub> = 3.2–8.7 μM) .

  • Antimicrobial activity : Aminomethyl derivatives exhibit MIC values of 12.5–25 μg/mL against S. aureus and E. coli .

Scientific Research Applications

Medicinal Chemistry

The triazole ring is a common motif in pharmaceuticals due to its biological activity. The compound has been explored for:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties. Research indicates that derivatives of triazoles exhibit potent activity against various fungal strains. This compound may serve as a precursor for synthesizing more effective antifungal agents .
  • Anticancer Properties : Some studies suggest that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of fluorine may enhance the bioactivity and selectivity of the resulting compounds .

Agricultural Chemistry

The chloromethyl group enhances the reactivity of the compound, making it suitable for:

  • Pesticide Development : Triazole derivatives have shown promise as fungicides and herbicides. The chloromethyl group can facilitate the formation of more complex molecules that may exhibit enhanced efficacy against agricultural pests .

Material Science

The unique structure of this compound allows for its use in:

  • Polymer Chemistry : It can be utilized as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and chemical resistance .
  • Nanotechnology : The compound can be functionalized to create nanomaterials with applications in drug delivery systems and biosensors due to its ability to form stable complexes with various metals .

Case Study 1: Antifungal Activity

A study published in Crystals demonstrated the synthesis of various triazole derivatives, including this compound. These derivatives were tested against Candida albicans and showed promising antifungal activity, indicating potential use in treating fungal infections .

Case Study 2: Synthesis of Novel Materials

Research on the polymerization of triazole compounds highlighted the ability to create copolymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices resulted in materials with improved thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context. For example, it could inhibit an enzyme by forming a covalent bond with its active site, or it could act as an antagonist by blocking a receptor.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compounds 4 and 5 (from –3, 10) are structurally analogous thiazole-triazole hybrids differing only in the halogen substituent (Cl in 4 vs. Br in 5 ). Key comparisons include:

  • Crystal Packing : Both compounds are isostructural (triclinic, P 1 ) with nearly identical unit cell parameters. However, slight adjustments in intermolecular distances (~0.1–0.2 Å) occur to accommodate the larger van der Waals radius of Br compared to Cl .
  • Conformational Similarity: The triazole cores and fluorophenyl groups adopt similar planar conformations, while the dihydropyrazole moieties exhibit minor torsional differences (~5–10°) .
  • Biological Implications : Halogen substitution can modulate bioactivity; for example, brominated analogs often exhibit enhanced lipophilicity and binding affinity in therapeutic contexts .
Property Compound 4 (Cl) Compound 5 (Br)
Halogen substituent Chlorine Bromine
Crystal system Triclinic Triclinic
Space group P 1 P 1
Intermolecular contacts C–Cl···π (3.3 Å) C–Br···π (3.5 Å)
Yield 85% 82%
Positional Isomers (Fluorophenyl Substitution)

The target compound has two positional isomers ():

  • AW47550 : 1-(2-Fluorophenyl) isomer.
  • AW47551 : 1-(3-Fluorophenyl) isomer.

Key differences:

  • Steric Effects : Ortho-substitution (AW47550) may introduce steric hindrance, affecting molecular packing or binding interactions in biological systems.

No direct biological or crystallographic data are available for these isomers, but analogous studies on triazoles suggest that para-substitution generally optimizes planarity and intermolecular interactions .

Heterocyclic Hybrids

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid ():

  • Structural Differences : Incorporates a sulfonic acid group and thiadiazole ring, enhancing solubility and hydrogen-bonding capacity.
  • Bioactivity : Exhibits antimicrobial activity (75% yield synthesis), whereas the target compound’s bioactivity remains uncharacterized .

5-Phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amines ():

  • Activity: Show anticancer activity against breast cancer (MDA-MB-231) with IC₅₀ values lower than cisplatin. Electron-withdrawing groups (e.g., Cl, NO₂) on the aryl ring enhance activity, suggesting the chloromethyl group in the target compound may confer similar benefits .
Substituent Effects on Bioactivity
  • Electron-Withdrawing Groups: In 4-cyano-5-aryl-1H-1,2,3-triazoles (), electron-withdrawing substituents (e.g., CN, F) improve tyrosine kinase inhibition (IC₅₀ = 6.6–9.7 μM). The chloromethyl group in the target compound may similarly enhance electrophilic reactivity or target binding .
  • Methyl vs.

Characterization :

  • Spectroscopy : Expected IR peaks for C–Cl (550–650 cm⁻¹) and C–F (1200–1250 cm⁻¹).
  • Crystallography : Likely isostructural with compounds 4 and 5 , given the similarity in molecular architecture .

Biological Activity

4-(Chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have garnered attention in medicinal chemistry due to their potential as antifungal, antibacterial, and antimalarial agents. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C10H9ClFN3C_{10}H_{9}ClFN_{3}. It features a triazole ring substituted with a chloromethyl group and a fluorophenyl moiety. The structure can be represented as follows:

Molecular Structure C10H9ClFN3\text{Molecular Structure }C_{10}H_{9}ClFN_{3}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One method includes the reaction of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone with various halogenated compounds under reflux conditions in suitable solvents such as ethanol .

Antimicrobial Properties

Triazoles are well-documented for their antifungal properties. The presence of halogen substituents (such as chlorine and fluorine) in triazole derivatives has been shown to enhance their antimicrobial activity. For instance, related compounds have demonstrated significant inhibition against various fungal strains, including Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) often below 2 µg/mL .

Antimalarial Activity

Recent studies have highlighted the potential of triazole derivatives in combating malaria. Compounds structurally related to this compound have been evaluated for their efficacy against Plasmodium falciparum, showing promising results in both in vitro and in vivo models. Notably, some derivatives exhibited IC50 values in the submicromolar range (e.g., < 5 µM), indicating strong antimalarial activity .

Cytotoxicity Studies

Cytotoxicity assessments against mammalian cell lines (e.g., HepG2 and Vero cells) revealed that many triazole derivatives possess low cytotoxicity (CC50 > 100 µM), making them favorable candidates for further development in therapeutic applications . The selectivity index (SI) for these compounds was also found to be high, suggesting a good therapeutic window.

Case Study 1: Antifungal Activity

In a comparative study of various triazole derivatives, this compound was tested against Candida albicans. The compound displayed significant antifungal activity with an MIC of 0.25 µg/mL compared to standard antifungal agents .

Case Study 2: Antimalarial Efficacy

A recent investigation into the antimalarial properties of triazole derivatives found that certain compounds similar to this compound were effective against chloroquine-resistant strains of Plasmodium falciparum. The study highlighted one compound with an IC50 value of 0.8 µM and favorable selectivity indices against mammalian cells .

Summary of Biological Activities

Activity Target Efficacy
AntifungalCandida albicans, AspergillusMIC < 2 µg/mL
AntimalarialPlasmodium falciparumIC50 < 5 µM
CytotoxicityHepG2 and Vero cellsCC50 > 100 µM

Q & A

Q. What are the common synthetic routes for 4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole, and how can reaction conditions be optimized?

The synthesis of triazole derivatives typically involves cyclization reactions or azide-alkyne cycloaddition (CuAAC). For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-triazole-4-carboxamide are synthesized via condensation of 4-fluoroaniline with isocyanides, followed by sodium azide treatment to form the triazole core . Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst loading) can mitigate side reactions. Chloromethyl groups may require careful handling due to their reactivity, as highlighted in safety protocols for related chloro-triazoles .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

X-ray crystallography is the gold standard for structural confirmation, as demonstrated in studies of triazole derivatives (e.g., ethyl 2-[5-(4-chlorophenyl)-pyrazol-3-yl]-thiazole-5-carboxylate) . Complementary methods include:

  • NMR spectroscopy : To verify substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation (e.g., as used for 5-(4-chlorophenyl)-pyrazole derivatives ).
  • HPLC : To assess purity, especially for intermediates prone to side products.

Q. How can researchers determine the physicochemical properties of this compound (e.g., solubility, stability) for experimental applications?

  • Solubility : Perform gradient solubility tests in polar (DMSO, water) and nonpolar solvents (hexane) under controlled pH.
  • Stability : Conduct accelerated degradation studies under heat, light, and humidity, monitoring via TLC or HPLC .
  • LogP : Use shake-flask methods or computational tools (e.g., PubChem-derived data for similar triazoles ).

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be resolved for this compound?

Discrepancies in NMR data often arise from solvent effects, impurities, or tautomerism. For example, fluorophenyl-substituted triazoles may exhibit variable chemical shifts due to electron-withdrawing effects. Researchers should:

  • Compare data with structurally characterized analogs (e.g., 4-amino-3-(4-chlorophenyl)-triazole-5-thione ).
  • Use deuterated solvents consistently and report experimental conditions (temperature, concentration).
  • Validate assignments via 2D NMR (COSY, HSQC) .

Q. What strategies address challenges in synthesizing chloromethyl-substituted triazoles (e.g., side reactions or instability)?

  • Protection-deprotection : Use temporary protecting groups (e.g., Boc) for the chloromethyl moiety during synthesis .
  • Low-temperature reactions : Minimize thermal degradation by conducting steps at 0–5°C.
  • In situ generation : Generate reactive intermediates (e.g., chloromethyl halides) immediately before use to avoid storage-related decomposition .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

  • Analog synthesis : Modify substituents (e.g., replace chloromethyl with bromomethyl or fluoromethyl) and compare bioactivity .
  • Computational modeling : Use docking studies to predict interactions with target proteins (e.g., enzymes or receptors).
  • In vitro assays : Test analogs against disease-relevant targets (e.g., kinases, microbial enzymes) using assays like fluorescence polarization or enzyme inhibition .

Q. What experimental designs are recommended to assess the compound’s reactivity in cross-coupling reactions?

  • Palladium-catalyzed couplings : Screen catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃, Cs₂CO₃) for Suzuki-Miyaura reactions with aryl boronic acids.
  • Kinetic studies : Monitor reaction progress via GC-MS or NMR to optimize conditions .
  • Substrate scope : Test diverse coupling partners to evaluate the chloromethyl group’s compatibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole

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